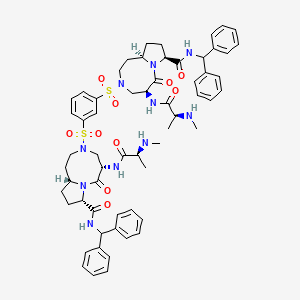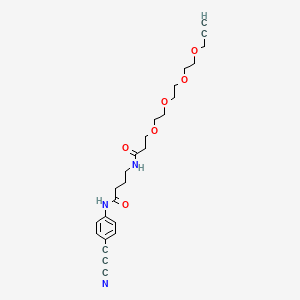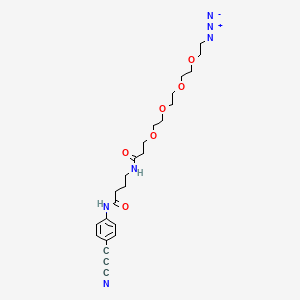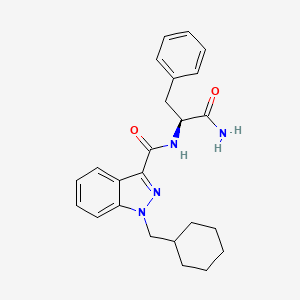
AS101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
シスプラチンと構造的に類似しており、免疫刺激作用、抗炎症作用、および抗腫瘍作用を示します 。この化合物は、特に腫瘍学および免疫学の分野における潜在的な治療用途のために注目を集めています。
2. 製法
合成経路と反応条件: 塩化テリウム(III) アンモニウムは、水性媒体中で四塩化テルルと塩化アンモニウムを反応させることによって合成できます。反応は通常、以下のように進行します。
TeCl4+2NH4Cl→(NH4)2TeCl6
工業的生産方法: 塩化テリウム(III) アンモニウムの工業的生産には、高収率と純度を確保するために制御された条件下で、四塩化テルルと塩化アンモニウムを大規模に反応させることが含まれます。反応は、反応速度と製品品質を最適化するために、連続撹拌と温度制御を備えた反応器で行われます。
3. 化学反応解析
反応の種類: 塩化テリウム(III) アンモニウムは、以下を含むさまざまな化学反応を起こします。
酸化: テルルのより高い酸化状態に酸化される可能性があります。
還元: より低い酸化状態または元素テルルに還元される可能性があります。
置換: 他のハロゲン化物または配位子との置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの強力な酸化剤。
還元: 水素化ホウ素ナトリウムやヒドラジンなどの還元剤。
置換: 水性または有機溶媒中のハロゲン化物塩または配位子を用いたハロゲン化物交換反応。
主な生成物:
酸化: より高い酸化状態のテルル化合物。
還元: 元素テルルまたはより低い酸化状態のテルル化合物。
置換: さまざまなテルルハロゲン化物または配位子置換されたテルル化合物。
作用機序
塩化テリウム(III) アンモニウムは、コロニー刺激因子(CSF)、インターロイキン-2(IL-2)、およびIL-2受容体の産生を誘導することによってその効果を発揮します。 これは、細胞膜を介したカルシウムイオン流入を増加させることによって達成され、その後、マクロファージと顆粒球の活性化につながります {_svg_3}。 この化合物は、腫瘍インターロイキン-10オートクリンループも阻害し、腫瘍を化学療法に対して感受性にします .
類似化合物:
シスプラチン: 類似の抗腫瘍作用を持つ白金系化学療法薬。
ヘキサクロロテルル酸アンモニウム: 異なる化学的性質と用途を持つ別のテルル系化合物.
独自性: 塩化テリウム(III) アンモニウムは、免疫刺激作用、抗炎症作用、および抗腫瘍作用を組み合わせているため、ユニークです。
生化学分析
Biochemical Properties
AS101 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary biochemical properties is the inhibition of interleukin-1 beta (IL-1β) and the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation . This compound also inhibits caspase-1, which is involved in the inflammatory response. These interactions highlight its potential in treating autoimmune diseases and certain malignancies .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and disrupt cell membranes, leading to cell death in bacterial cells . Additionally, this compound affects immune cells by modulating cytokine production and inhibiting inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IL-1β, preventing the activation of downstream signaling pathways that lead to inflammation . It also inhibits caspase-1, reducing the production of pro-inflammatory cytokines. Furthermore, this compound induces the accumulation of ROS, which disrupts bacterial cell membranes and leads to cell death . These mechanisms collectively contribute to its antimicrobial and immunomodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its antimicrobial activity over extended periods, while in vivo studies using mouse models have demonstrated its effectiveness in treating infections over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent antimicrobial activity, with higher doses leading to increased bacterial cell death . At high doses, this compound can exhibit cytotoxic effects, with a 50% cytotoxicity observed at approximately 150 µg/mL . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the production of ROS, which plays a crucial role in its antimicrobial activity . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production highlight its involvement in inflammatory and immune response pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to accumulate in specific cellular compartments, such as the cytoplasm and cell membrane, is crucial for its antimicrobial activity . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it exerts its antimicrobial effects by inducing ROS accumulation and disrupting cell membranes . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production occur within specific cellular compartments, contributing to its immunomodulatory effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: Ammonium trichlorotellurate can be synthesized through the reaction of tellurium tetrachloride with ammonium chloride in an aqueous medium. The reaction typically proceeds as follows:
TeCl4+2NH4Cl→(NH4)2TeCl6
Industrial Production Methods: The industrial production of ammonium trichlorotellurate involves the large-scale reaction of tellurium tetrachloride with ammonium chloride under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.
化学反応の分析
Types of Reactions: Ammonium trichlorotellurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of tellurium.
Reduction: It can be reduced to lower oxidation states or elemental tellurium.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide exchange reactions using halide salts or ligands in aqueous or organic solvents.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Elemental tellurium or lower oxidation state tellurium compounds.
Substitution: Various tellurium halides or ligand-substituted tellurium compounds.
科学的研究の応用
塩化テリウム(III) アンモニウムは、以下を含む幅広い科学研究用途があります。
化学: 他のテルル化合物の合成における試薬として、および有機反応における触媒として使用されます。
生物学: 特に免疫応答の増強における免疫調節効果について調査されています。
医学: 抗腫瘍剤としての可能性、および化学療法誘発性の骨髄抑制と脱毛に対する保護効果について探求されています.
工業: 新規材料の開発において、およびさまざまな工業プロセスにおける成分として利用されています。
類似化合物との比較
Cisplatin: A platinum-based chemotherapy drug with similar anti-tumor properties.
Ammonium hexachlorotellurate: Another tellurium-based compound with different chemical properties and applications.
Uniqueness: Ammonium trichlorotellurate is unique due to its combination of immunostimulatory, anti-inflammatory, and anti-tumor properties.
特性
CAS番号 |
106566-58-9 |
|---|---|
分子式 |
C2H4Cl3O2Te- |
分子量 |
294.0 g/mol |
IUPAC名 |
ethane-1,2-diolate;tellurium(4+);trichloride |
InChI |
InChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3 |
InChIキー |
AGZDZTOMXZEDLY-UHFFFAOYSA-K |
SMILES |
Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |
正規SMILES |
C(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)
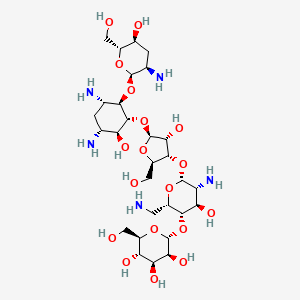
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
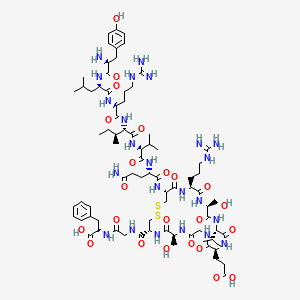
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
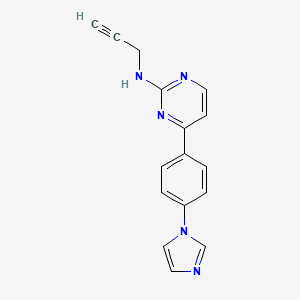
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
